

# physical and chemical properties of ethyl 4bromo-3-methylbutanoate

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Compound of Interest

Compound Name: ethyl 4-bromo-3-methylbutanoate

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# An In-depth Technical Guide to Ethyl 4-bromo-3-methylbutanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **ethyl 4-bromo-3-methylbutanoate**, a valuable building block in organic synthesis and medicinal chemistry. Due to the limited availability of experimental data for this specific compound, this guide also includes information on its isomers and closely related analogues to provide a comparative context for researchers.

## **Chemical Identity and Physical Properties**

**Ethyl 4-bromo-3-methylbutanoate** is a halogenated ester with the chemical formula C<sub>7</sub>H<sub>13</sub>BrO<sub>2</sub>. The presence of a chiral center at the third carbon atom gives rise to two enantiomers, (R)- and (S)-**ethyl 4-bromo-3-methylbutanoate**. The (R)-enantiomer is registered under CAS number 89363-48-4.[1]

Quantitative physical data for **ethyl 4-bromo-3-methylbutanoate** is not readily available in the literature. Therefore, the following tables present the known data for the target compound alongside experimental and computed data for its isomers and related compounds to offer a useful point of reference.



Table 1: Physical and Chemical Properties of **Ethyl 4-bromo-3-methylbutanoate** and Related Compounds

Property	Ethyl (R)-(+)-4- bromo-3- methylbutanoate	Ethyl 4-bromo-2- methylbutanoate	Methyl 4-bromo-3- methylbutanoate
CAS Number	89363-48-4[1]	2213-09-4[2]	59147-45-4[3]
Molecular Formula	C7H13BrO2[1]	C7H13BrO2[2]	C <sub>6</sub> H <sub>11</sub> BrO <sub>2</sub> [3]
Molecular Weight	209.08 g/mol [1]	209.08 g/mol [2]	195.05 g/mol [3]
Boiling Point	Not Available	Not Available	Not Available
Melting Point	Not Available	Not Available	Not Available
Calculated LogP	1.97060[1]	2.1[2]	Not Available
Topological Polar Surface Area	26.3 Ų[1]	26.3 Ų[2]	26.3 Ų[3]

## **Spectral Data**

Detailed experimental spectral data for **ethyl 4-bromo-3-methylbutanoate** is scarce. However, spectral information for its isomer, ethyl 4-bromo-2-methylbutanoate, is available and can provide insights into the expected spectral characteristics.

Table 2: Spectral Data for Ethyl 4-bromo-2-methylbutanoate

Spectrum Type	Available Data	
<sup>1</sup> H NMR	Data available, though specific shifts are not detailed in the provided search results.	
<sup>13</sup> C NMR	A <sup>13</sup> C NMR spectrum is available.[2]	
Mass Spectrometry (GC-MS)	GC-MS data is available.[2]	
Infrared (IR) Spectroscopy	An FTIR spectrum (film) is available.[2]	



# Synthesis and Reactivity General Synthetic Approach

While a specific, detailed experimental protocol for the synthesis of **ethyl 4-bromo-3-methylbutanoate** was not found, a general and adaptable method can be inferred from the synthesis of similar bromoesters. A common approach involves the bromination of a suitable precursor. For instance, the synthesis of ethyl 2-bromo-3-methylbutanoate is achieved by the esterification of 2-bromo-3-methylbutanoyl bromide with ethanol.[4] A plausible synthetic route to **ethyl 4-bromo-3-methylbutanoate** could involve the esterification of 4-bromo-3-methylbutanoic acid or the reaction of a suitable precursor with a brominating agent.

#### **Reactivity and Applications in Organic Synthesis**

Bromo-organic compounds are versatile intermediates in organic synthesis, primarily due to the reactivity of the carbon-bromine bond.[5][6] The bromine atom is a good leaving group, making compounds like **ethyl 4-bromo-3-methylbutanoate** excellent substrates for nucleophilic substitution reactions. This allows for the introduction of a wide range of functional groups, enabling the construction of more complex molecules.

This reactivity makes **ethyl 4-bromo-3-methylbutanoate** a valuable building block in medicinal chemistry for the synthesis of novel drug candidates and complex natural products.[7] The ester functionality can also undergo various transformations, such as hydrolysis to the corresponding carboxylic acid or reduction to an alcohol.

### Safety and Handling

Specific safety data for **ethyl 4-bromo-3-methylbutanoate** is not available. However, based on the data for the closely related methyl **4-bromo-3-methylbutanoate**, the compound should be handled with care. The methyl ester is classified as causing skin irritation, serious eye damage, and potential respiratory irritation.[3] Therefore, it is recommended to handle **ethyl 4-bromo-3-methylbutanoate** in a well-ventilated fume hood, wearing appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

# **Experimental Protocols**



As detailed experimental protocols for the synthesis or analysis of **ethyl 4-bromo-3-methylbutanoate** are not readily available, a general procedure for the synthesis of a related compound, ethyl 4-bromobutyrate, is provided below. This can serve as a template that may be adapted for the synthesis of the target molecule.

Protocol: Synthesis of Ethyl 4-bromobutyrate (Adapted from Organic Syntheses)[8]

- A solution of γ-butyrolactone (2.33 moles) in absolute ethanol (375 ml) is cooled to 0°C in an ice bath.
- A stream of dry hydrogen bromide is introduced into the solution while maintaining the temperature at 0°C.
- After saturation with HBr, the alcoholic solution is kept at 0°C for 24 hours.
- The reaction mixture is then poured into 1 liter of ice-cold water.
- The oily layer of crude ethyl 4-bromobutyrate is separated.
- The aqueous layer is extracted twice with 100 ml portions of ethyl bromide.
- The combined organic layers are washed with ice-cold 2% potassium hydroxide solution, followed by dilute hydrochloric acid, and finally with water.
- The organic layer is dried over anhydrous sodium sulfate.
- The solvent is removed under reduced pressure, and the residual crude ester is purified by distillation.

#### **Visualizations**

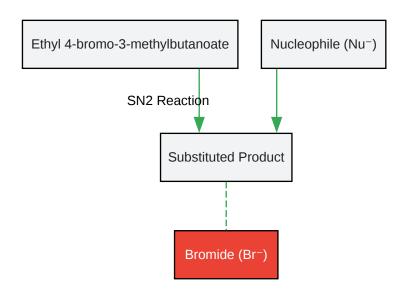
The following diagrams illustrate a general workflow for organic synthesis and a typical nucleophilic substitution reaction involving a bromoester.





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Caption: General workflow for an organic synthesis experiment.



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Caption: A typical SN2 reaction of a bromoester.

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